molecular formula C12H17N3O B11802685 2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11802685
M. Wt: 219.28 g/mol
InChI Key: HMQNKENMCPIOII-UHFFFAOYSA-N
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Description

2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Aminopyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(6-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Uniqueness

2-(6-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-13-12-6-5-10(8-14-12)11-4-2-3-7-15(11)9-16/h5-6,8-9,11H,2-4,7H2,1H3,(H,13,14)

InChI Key

HMQNKENMCPIOII-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

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